5-(((4-bromo-2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
This compound belongs to the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione (thiobarbituric acid) family, characterized by a central pyrimidine ring with a thione group at position 2 and a substituted aminomethylene moiety at position 3. The unique substituent in this case is the 4-bromo-2-fluorophenylamino group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN3O2S/c12-5-1-2-8(7(13)3-5)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSFCJLSLCBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(((4-bromo-2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound belongs to the class of thioxodihydropyrimidine derivatives. Its structure includes a thioxo group and a substituted phenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈BrF₁N₃O₂S |
| Molecular Weight | 356.18 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound. It exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (MV4-11). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Cytotoxicity Studies :
- Mechanisms of Action :
Antiproliferative Effects
The compound has been classified as an antiproliferative agent , impacting various signaling pathways involved in cell growth and division. It primarily targets protein kinases that regulate cell cycle progression.
- Inhibition of Protein Kinases : The compound inhibits specific kinases involved in tumor growth, which can lead to reduced proliferation rates in cancer cells .
Study 1: Anticancer Efficacy
In a study published in Science.gov, researchers evaluated the efficacy of 5-(((4-bromo-2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione against human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that the compound significantly altered gene expression profiles related to apoptosis and cell cycle regulation in treated cancer cells, reinforcing its role as an effective antiproliferative agent .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thioxodihydropyrimidine compounds possess antimicrobial properties against various bacterial strains. This suggests potential applications in treating bacterial infections.
- Anticancer Properties : Some derivatives have been evaluated for their anticancer effects, showing promise in inhibiting tumor cell proliferation. These findings highlight the compound's potential as a lead structure in cancer drug development.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of thioxodihydropyrimidines exhibited significant antimicrobial activity against resistant strains of bacteria. The study utilized in vitro assays to evaluate the Minimum Inhibitory Concentration (MIC) and found promising results for several derivatives.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could induce apoptosis and inhibit cell growth. Flow cytometry and Western blot analyses were employed to elucidate the underlying mechanisms.
- Inflammation Models : In vivo studies using animal models of inflammation indicated that the compound could significantly reduce markers of inflammation, such as cytokines and chemokines, suggesting its potential utility in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Core Structural Similarities and Variations
All analogs share the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione backbone but differ in substituents at the C-5 position. Key examples include:
Physicochemical Properties
- Melting Points : Bromine/fluorine substituents increase melting points (>250°C) due to enhanced intermolecular halogen bonding. For example:
- Solubility: Fluorine improves solubility in DMSO or ethanol compared to purely aromatic analogs (e.g., 4′f in , which is less soluble due to a methylthio group) .
Drug Development
Thiobarbituric acid derivatives are explored as:
Material Science
Thienothiophene derivatives () demonstrate fluorescence (quantum yield Φ~0.4) for optoelectronic applications .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step condensation reaction, starting with a substituted aniline derivative (e.g., 4-bromo-2-fluoroaniline) and a thiobarbituric acid scaffold. Key steps include:
- Condensation under reflux : Use polar aprotic solvents (e.g., ethanol, methanol) with catalytic acids or bases to facilitate imine formation .
- Temperature control : Maintain reflux temperatures (70–80°C) to balance reaction rate and product stability .
- Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in analogous thioxodihydropyrimidine syntheses .
Optimize yields by adjusting stoichiometry (1:1 molar ratio of amine to thiobarbiturate) and using desiccants to remove water, which shifts equilibrium toward product formation .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the (4-bromo-2-fluorophenyl)amino-methylene group (δ 7.2–8.1 ppm for aromatic protons) and the thioxodihydropyrimidine-dione core (δ 10–12 ppm for NH groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 428–430 Da) and isotopic patterns consistent with bromine and fluorine .
- IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How do halogen substituents (e.g., bromo, fluoro) influence bioactivity compared to other analogs?
Answer:
- Electron-Withdrawing Effects : The 4-bromo-2-fluoro substitution enhances electrophilicity, potentially increasing binding to nucleophilic residues in target proteins (e.g., EndoG’s active site) .
- Comparative Studies : Analogs with chloro substituents (e.g., 4-chlorophenyl) show lower EndoG inhibition (IC₅₀ ~0.94 mM for ZnCl₂ vs. 0.61–0.67 mM for bromo/fluoro derivatives), suggesting halogens modulate potency via steric and electronic effects .
- Strategies : Synthesize derivatives with varying halogens (Cl, I) or positions (3-bromo vs. 4-bromo) and compare IC₅₀ values in enzymatic assays .
Advanced: What experimental approaches elucidate mechanisms in apoptosis or oxidative stress pathways?
Answer:
- In Vitro Apoptosis Models : Use prostate cancer cells (e.g., 22Rv1) treated with cisplatin/docetaxel to assess protection via EndoG inhibition. Measure caspase-3/7 activation and DNA fragmentation .
- ROS Scavenging Assays : Quantify ROS reduction in RAW264.7 macrophages using DCFH-DA fluorescence. Compare to antioxidants like BHT .
- Protein Binding Studies : Perform SPR or ITC to measure binding affinity to EndoG or NF-κB pathway proteins .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
- Control for Substituent Effects : Conflicting results (e.g., pro-apoptotic vs. cytoprotective) may arise from differing substituents. Standardize assays using a common analog (e.g., 4-bromo-2-fluoro derivative) .
- Model System Validation : In vitro vs. in vivo discrepancies (e.g., antioxidant activity in macrophages but not in mice) require cross-validation in both systems .
- Dose-Response Curves : Ensure IC₅₀/EC₅₀ comparisons use consistent concentrations (e.g., µM vs. mM ranges can mislead mechanistic interpretations) .
Basic: What are key considerations for stability studies under varying conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Thioxo groups are prone to hydrolysis in acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C expected for aromatic thiouracil analogs) .
- Light Sensitivity : Store solutions in amber vials, as bromo/fluoro aromatics may undergo photodegradation .
Advanced: Which computational methods predict target binding and validate experimental results?
Answer:
- Molecular Docking (AutoDock/Vina) : Model interactions with EndoG (PDB: 3IBT) or NF-κB (PDB: 1SVC). Focus on halogen bonding between bromo/fluoro and Arg/Lys residues .
- MD Simulations : Simulate binding stability over 100 ns to identify critical hydrogen bonds (e.g., thiouracil O/S with Ser/Thr) .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
